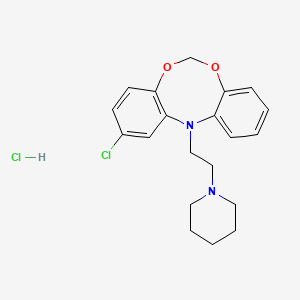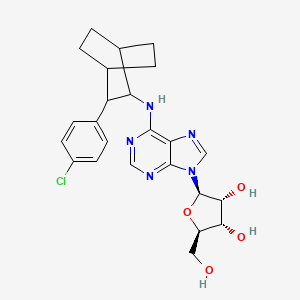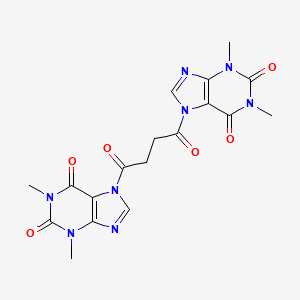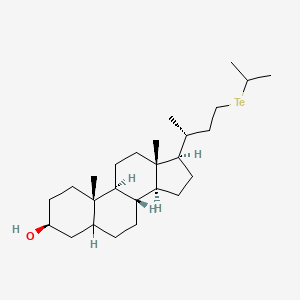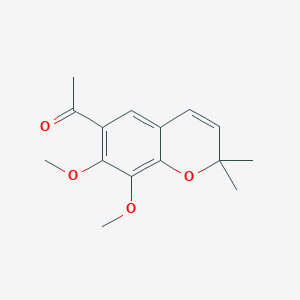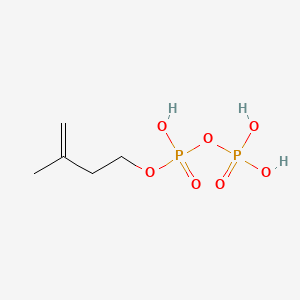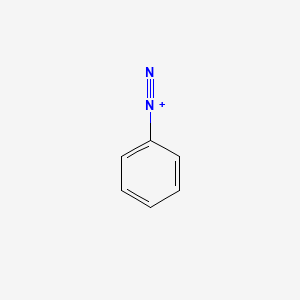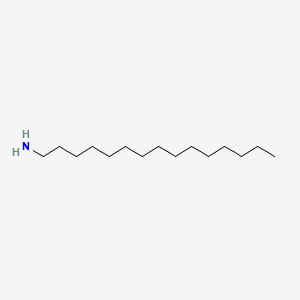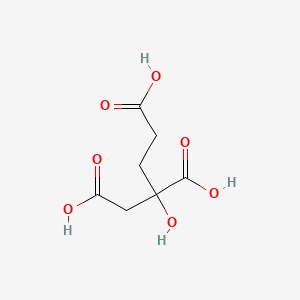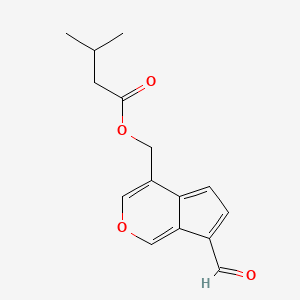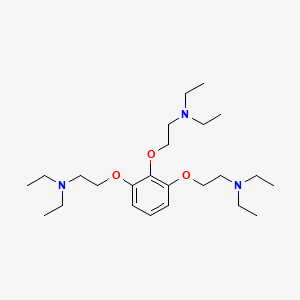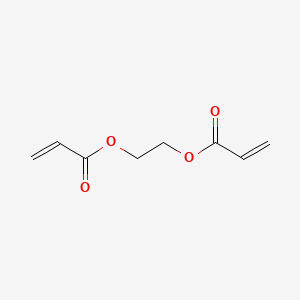
3'-Amino-2',3'-dideoxyuridine
Overview
Description
3’-Amino-2’,3’-dideoxyuridine: is a nucleoside analogue that has garnered significant interest due to its potential antiviral properties. Structurally, it is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions are replaced with hydrogen and an amino group, respectively. This modification imparts unique biochemical properties to the compound, making it a subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-dideoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2,4(1H,3H)-pyrimidinedione.
Protection: The hydroxyl groups of the starting material are protected using suitable protecting groups.
Reduction: The protected intermediate undergoes reduction to remove the hydroxyl groups at the 2’ and 3’ positions.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3’ position.
Deprotection: Finally, the protecting groups are removed to yield 3’-Amino-2’,3’-dideoxyuridine.
Industrial Production Methods: Industrial production of 3’-Amino-2’,3’-dideoxyuridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Amino-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted analogues .
Scientific Research Applications
Chemistry: In chemistry, 3’-Amino-2’,3’-dideoxyuridine is used as a building block for the synthesis of more complex nucleoside analogues. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential to inhibit viral replication. It has shown promise in inhibiting the replication of certain viruses, making it a candidate for antiviral drug development .
Medicine: In medicine, 3’-Amino-2’,3’-dideoxyuridine is being investigated for its potential use in antiviral therapies. Its ability to interfere with viral replication makes it a promising candidate for the treatment of viral infections .
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties make it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 3’-Amino-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells .
Molecular Targets and Pathways: The primary molecular target of 3’-Amino-2’,3’-dideoxyuridine is the viral DNA polymerase enzyme. By inhibiting this enzyme, the compound disrupts the replication cycle of the virus, leading to its antiviral effects .
Comparison with Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analogue with potent antiviral activity.
3’-Amino-2’,3’-dideoxycytidine: Known for its cytotoxic activity against certain cancer cell lines.
Uniqueness: 3’-Amino-2’,3’-dideoxyuridine is unique due to its specific modification at the 3’ position, which imparts distinct biochemical properties. Unlike other similar compounds, it has shown a balanced profile of antiviral activity and limited toxicity, making it a promising candidate for further development .
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGYFDPAEFUDKS-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233442 | |
| Record name | 3'-Amino-2',3'-dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84472-86-6 | |
| Record name | 3'-Amino-2',3'-dideoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Amino-2',3'-dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 5-alkynyl group in 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues in oligonucleotide synthesis?
A: The 5-alkynyl group serves as a crucial functional handle for further derivations. It facilitates on-support Sonogashira coupling with N-tritylpropargylamine during oligonucleotide synthesis. [] This allows for the introduction of a propargylamine side chain, which can be further acylated to modulate the reactivity of the 3'-amino group during primer extension reactions.
Q2: How do different acyl groups on the propargylamine side chain of 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine affect primer extension reactions?
A: Acylation of the propargylamine side chain with specific acyl groups has been shown to accelerate primer extension reactions using 7-azabenzotriazole esters of 2'-deoxynucleotides. [] Among the tested acyl groups, the residue of 4-pyrenylbutyric acid was found to be particularly effective, enhancing both the speed and selectivity of primer extension compared to the control primer.
Q3: What are the potential applications of fast-reacting primers containing 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues?
A: Fast-reacting primers show promise in applications requiring rapid and efficient single-nucleotide additions, such as genotyping. [] Their ability to accelerate and enhance the selectivity of primer extension reactions makes them valuable tools for DNA analysis and manipulation.
Q4: What are the observed conformational preferences of 3'- and 5'-azido and amino derivatives of 5-methoxymethyl-2'-deoxyuridine?
A: NMR studies revealed distinct conformational preferences for 3'- and 5'-substituted derivatives of 5-methoxymethyl-2'-deoxyuridine. [] While the 5'-derivatives, like the parent compound, favor the S conformation of the furanose ring, the 3'-derivatives demonstrate a preference for the N conformation. Interestingly, the N conformation preference in 5-methoxymethyl-3'-amino-2',3'-dideoxyuridine is pH-dependent. []
Q5: What is the impact of the glycosidic conformation on the antiherpes activity of 5-methoxymethyl-2'-deoxyuridine derivatives?
A: The glycosidic conformation appears to play a role in the antiherpes activity of 5-methoxymethyl-2'-deoxyuridine analogs. Specifically, the 5'-amino derivative, which exhibits a significant population of the syn glycosidic conformation, showed lower anti-HSV-1 activity compared to the parent compound and the 3'-amino derivative, both of which predominantly adopt the anti conformation. []
Q6: How does the synthesis of L-3′-Amino-2′,3′-dideoxyuridines differ from their D-enantiomers?
A: While specific details require referring to the original research [], synthesizing L-nucleosides often involves different starting materials and synthetic strategies compared to their more common D-counterparts. This difference arises from the distinct stereochemistry of the sugar moiety in L-sugars.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


